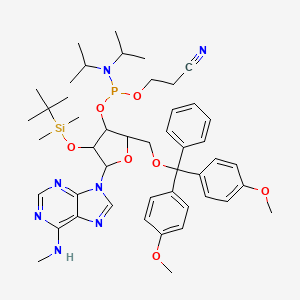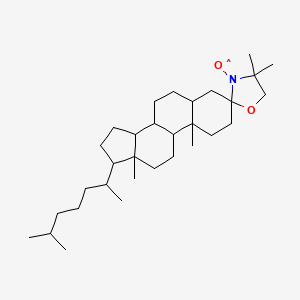
3beta-DOXYL-5alpha-cholestane, free radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-DOXYL-5alpha-cholestane, free radical, also known as 4’,4’-Dimethylspiro(5alpha-cholestane-3,2’-oxazolidin)-3’-yloxy, is a compound with the molecular formula C31H55NO2 and a molecular weight of 473.77 g/mol . This compound is primarily used as a free radical spin label in Electron Paramagnetic Resonance (EPR) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-DOXYL-5alpha-cholestane, free radical, involves the reaction of cholesterol derivatives with nitroxide radicals. The reaction typically occurs under controlled temperature conditions, often between 176-178°C . The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3beta-DOXYL-5alpha-cholestane, free radical, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form hydroxylamines.
Substitution: The compound can undergo substitution reactions where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate temperature conditions to prevent the decomposition of the free radical .
Major Products Formed
The major products formed from these reactions include various oxides, hydroxylamines, and substituted derivatives of the original compound .
Scientific Research Applications
3beta-DOXYL-5alpha-cholestane, free radical, has several scientific research applications:
Mechanism of Action
The mechanism of action of 3beta-DOXYL-5alpha-cholestane, free radical, involves its role as a spin label. The compound interacts with molecular targets and pathways by attaching to specific sites within the molecule being studied. This interaction allows researchers to observe and measure the electron spin properties, providing insights into the molecular dynamics and interactions .
Comparison with Similar Compounds
Similar Compounds
16-DOXYL-stearic acid, free radical: Another spin label used in EPR studies.
5-DOXYL Stearic acid, ammonium salt: Used for similar applications in studying molecular dynamics.
Methyl 5-DOXYL-stearate, free radical: Employed in studying electron spin-lattice relaxation times.
Uniqueness
3beta-DOXYL-5alpha-cholestane, free radical, is unique due to its specific structure, which allows it to be used in a wide range of EPR and ESR studies. Its ability to interact with cholesterol and phospholipid membranes makes it particularly valuable in biological and medical research .
Properties
Molecular Formula |
C31H54NO2 |
|---|---|
Molecular Weight |
472.8 g/mol |
InChI |
InChI=1S/C31H54NO2/c1-21(2)9-8-10-22(3)25-13-14-26-24-12-11-23-19-31(32(33)28(4,5)20-34-31)18-17-29(23,6)27(24)15-16-30(25,26)7/h21-27H,8-20H2,1-7H3 |
InChI Key |
ODDFHESUNMAHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)N(C(CO5)(C)C)[O])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)
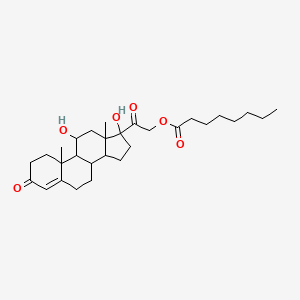
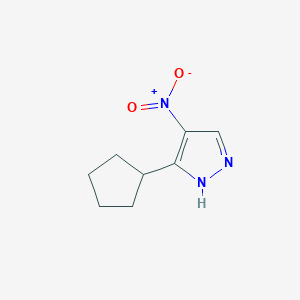

![2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid](/img/structure/B12293961.png)
![methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)
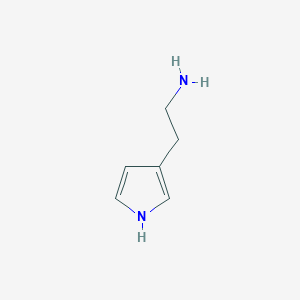

![1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone](/img/structure/B12293984.png)
![3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12293996.png)
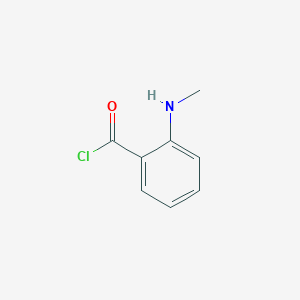
![N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B12294017.png)
